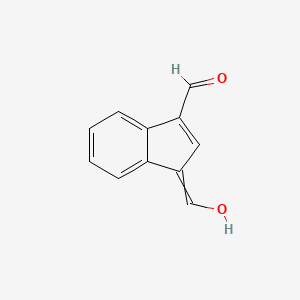
1-(Hydroxymethylidene)-1H-indene-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxymethylidene)-1H-indene-3-carbaldehyde is an organic compound that belongs to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of a hydroxymethylidene group and an aldehyde group attached to the indene structure. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(Hydroxymethylidene)-1H-indene-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of indene with formaldehyde under acidic conditions to introduce the hydroxymethylidene group. This is followed by oxidation to form the aldehyde group. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. For example, the use of Lewis acids or Brønsted acids can facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
1-(Hydroxymethylidene)-1H-indene-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethylidene group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the hydroxyl group.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxymethylidene)-1H-indene-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.
Wirkmechanismus
The mechanism by which 1-(Hydroxymethylidene)-1H-indene-3-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethylidene group can form covalent bonds with nucleophilic sites on proteins, altering their structure and function. This can lead to changes in cellular pathways and biological processes. The aldehyde group can also participate in redox reactions, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(Hydroxymethylidene)-1H-indene-3-carbaldehyde can be compared with other similar compounds, such as:
Indene: The parent hydrocarbon, which lacks the hydroxymethylidene and aldehyde groups.
1-(Hydroxymethyl)-1H-indene: A related compound with a hydroxymethyl group instead of a hydroxymethylidene group.
1-(Formyl)-1H-indene: A compound with an aldehyde group but lacking the hydroxymethylidene group.
Eigenschaften
CAS-Nummer |
250282-19-0 |
|---|---|
Molekularformel |
C11H8O2 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
3-(hydroxymethylidene)indene-1-carbaldehyde |
InChI |
InChI=1S/C11H8O2/c12-6-8-5-9(7-13)11-4-2-1-3-10(8)11/h1-7,12H |
InChI-Schlüssel |
ABDVNBHXXIFKLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC2=CO)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


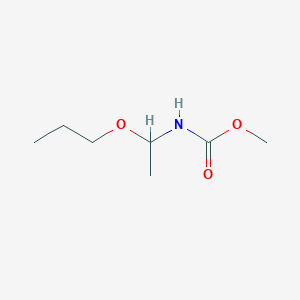
![Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)-](/img/structure/B12567961.png)


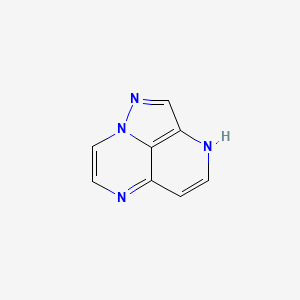
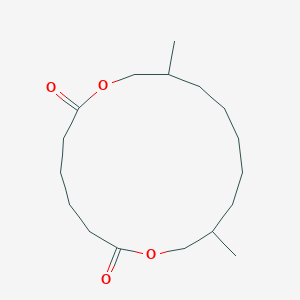

![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)
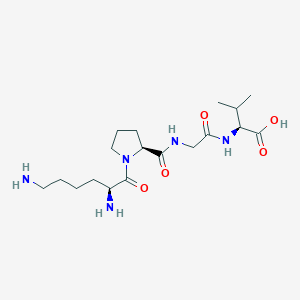

![(5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12568010.png)

![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)
![Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B12568028.png)
